molecular formula C8H11ClN4 B6240693 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride CAS No. 1222084-53-8

5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride

Cat. No.: B6240693
CAS No.: 1222084-53-8
M. Wt: 198.7
InChI Key:
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Description

5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride typically involves the reaction of 1-methyl-1H-benzotriazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by further reaction with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzotriazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: Utilized as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-benzotriazole: Lacks the aminomethyl group, resulting in different reactivity and applications.

    5-(Aminomethyl)-1H-benzotriazole: Similar structure but without the methyl group, affecting its chemical properties and uses.

    5-(Aminomethyl)-2-methyl-1H-benzotriazole:

Uniqueness

5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which enhance its reactivity and broaden its range of applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.

Properties

IUPAC Name

(1-methylbenzotriazol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-12-8-3-2-6(5-9)4-7(8)10-11-12;/h2-4H,5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECIJLYPZJIJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)N=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222084-53-8
Record name (1-methyl-1H-1,2,3-benzotriazol-5-yl)methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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